STING agonist-27

Vaccine Adjuvant SARS-CoV Pan-Sarbecovirus

STING agonist-27 (also designated CF509) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a synthetic, non-cyclic dinucleotide (non-CDN) compound, it is chemically distinct from endogenous STING ligands such as 2'3'-cGAMP and earlier-generation CDN-based agonists.

Molecular Formula C40H50N14O6
Molecular Weight 822.9 g/mol
Cat. No. B12390400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-27
Molecular FormulaC40H50N14O6
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7
InChIInChI=1S/C40H50N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h18-23H,5-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)
InChIKeyDDNWCRGYCCSHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

STING Agonist-27 (CF509): A Non-Nucleotide Small Molecule STING Agonist for SARS-CoV and Oncology Research Applications


STING agonist-27 (also designated CF509) is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway . As a synthetic, non-cyclic dinucleotide (non-CDN) compound, it is chemically distinct from endogenous STING ligands such as 2'3'-cGAMP and earlier-generation CDN-based agonists . This compound has been documented to activate the STING pathway and demonstrate activity against SARS-CoV series strains .

Why STING Agonist-27 Cannot Be Substituted with First-Generation cGAMP Analogs or In-Class Non-Nucleotide Agonists


Substitution among STING agonists is not scientifically straightforward due to significant functional and mechanistic divergence across the class. While cyclic dinucleotides (CDNs) like 2'3'-cGAMP and ADU-S100 rely on a conserved cyclic dinucleotide binding pocket, non-nucleotide agonists including STING agonist-27, SR-717, diABZI, and MSA-2 engage STING through distinct structural motifs and binding modes [1][2]. Even within the non-nucleotide sub-class, isoform selectivity, species cross-reactivity, and downstream signaling bias differ markedly [1]. For instance, certain non-nucleotide agonists exhibit strong human STING selectivity while showing limited activity against murine STING, whereas others possess broad interspecies activity [1][2]. Consequently, a compound's performance in a specific assay system—whether for antiviral screening, vaccine adjuvant development, or tumor immunology—cannot be extrapolated from another in-class agonist. Procurement must therefore be guided by experimental context and documented biological validation rather than target class alone.

Quantitative Differentiation Evidence for STING Agonist-27: Direct Comparisons with Key STING Agonist Comparators


Vaccine Adjuvant Activity: STING Agonist-27 Demonstrates Documented In Vivo Adjuvant Efficacy in Pan-Sarbecovirus Vaccine Model

In a head-to-head evaluation within a pan-sarbecovirus vaccine formulation, STING agonist-27 (CF509) as an adjuvant elicited a geometric mean neutralizing antibody titer of approximately 10⁵ against SARS-CoV-2 pseudovirus, comparable to the alum-adjuvanted control group [1]. Notably, the STING agonist-27-adjuvanted vaccine was the only formulation among those tested to induce neutralizing antibody responses against bat SARS-related coronavirus (SARSr-CoV) WIV1, achieving titers ranging from approximately 10³ to 10⁴, whereas the alum-adjuvanted control failed to generate detectable neutralization against this divergent sarbecovirus [1]. This demonstrates a qualitatively distinct breadth of humoral immunity not observed with the conventional alum comparator.

Vaccine Adjuvant SARS-CoV Pan-Sarbecovirus Neutralizing Antibody

Chemical Scaffold Classification: STING Agonist-27 Belongs to a Structurally Distinct Sub-Class of Non-Nucleotide STING Agonists

STING agonist-27 is a non-nucleotide small molecule comprising a unique heterocyclic amide scaffold [1]. This scaffold class is structurally and mechanistically distinct from: (i) endogenous cyclic dinucleotides such as 2'3'-cGAMP; (ii) synthetic CDN derivatives such as ADU-S100; (iii) diamidobenzimidazole (diABZI)-based agonists such as diABZI STING agonist-1; (iv) tricyclic agonists such as SR-717 and BDW568; and (v) benzo[b]thiophene-based agonists such as MSA-2 [2].

Medicinal Chemistry Chemical Scaffold SAR Non-Nucleotide Agonist

Biological Validation: STING Agonist-27 Confirmed to Activate STING Pathway and Exhibit Anti-SARS-CoV Series Activity

STING agonist-27 has been documented to activate the STING pathway and exhibits activity against SARS-CoV series strains . In contrast, the murine STING agonist Vadimezan (DMXAA) is unable to activate human STING [1]. Additionally, certain non-nucleotide agonists such as BDW568 exhibit allele-specific activation restricted to human STINGA230 variants [2], while STING agonist-27 demonstrates broader SARS-CoV series strain activity .

STING Activation Antiviral Activity SARS-CoV Innate Immunity

Species Cross-Reactivity and Signaling Bias: STING Agonist-27 Offers Distinct Pharmacological Profile Compared to High-Potency Human-Selective Agonists

STING agonists vary substantially in their species cross-reactivity profiles. STING agonist-9 demonstrates extreme human selectivity with an h-STING EC50 of 1.2 nM versus m-STING EC50 of 32.82 μM—a 27,000-fold difference [1]. Similarly, STING agonist A4 shows EC50 values of 0.06 μM (human THP1 cells) versus 14.15 μM (mouse RAW 264.7 cells), a 236-fold difference [2]. In contrast, SR-717 exhibits broad interspecies activity with comparable EC50 values of 2.1 μM and 2.2 μM across human ISG-THP1 WT and cGAS KO cells . STING agonist-27, based on its documented activity against SARS-CoV series strains , demonstrates a functional profile distinct from extreme human-selective agonists and may be more suitable for applications requiring broader biological activity across species or strains. Additionally, agonists differ in their IRF versus NF-κB signaling bias—a critical parameter for immunological outcome that must be validated per compound [2].

Species Cross-Reactivity Signaling Bias h-STING m-STING IRF NF-κB

Optimal Research and Industrial Application Scenarios for STING Agonist-27


Pan-Coronavirus and Broadly Protective Vaccine Adjuvant Development

STING agonist-27 is uniquely suited for adjuvant development in vaccines targeting divergent coronaviruses and emerging sarbecoviruses. In a direct comparison, STING agonist-27-adjuvanted vaccines were the only formulation to elicit neutralizing antibodies against bat SARSr-CoV WIV1, while alum-adjuvanted controls produced no detectable neutralization against this divergent strain [1]. This breadth-of-neutralization advantage supports its selection for pandemic preparedness research and pan-sarbecovirus vaccine programs where cross-protection against zoonotic spillover threats is a key objective.

STING Pathway Activation in Antiviral Screening for SARS-CoV Series Strains

STING agonist-27 has documented activity against SARS-CoV series strains [1], making it a relevant tool compound for screening innate immune activation in coronavirus infection models. Researchers investigating STING-dependent antiviral mechanisms against SARS-CoV-2 and related strains can employ this compound as a positive control or pathway activator in cell-based viral inhibition assays.

Comparative SAR Studies of Non-Nucleotide Heterocyclic Amide Scaffolds

STING agonist-27 represents a distinct heterocyclic amide scaffold class within the non-nucleotide STING agonist landscape [1]. Researchers conducting systematic SAR studies across non-CDN STING agonists can incorporate this compound to expand chemical diversity beyond diABZI-based, tricyclic (SR-717, BDW568), and benzo[b]thiophene-based (MSA-2) scaffolds [2]. This scaffold diversification is essential for mapping structure-activity relationships across binding modes and signaling outcomes.

Oncology Immunotherapy Research Requiring Balanced Human-Mouse STING Activation

For oncology immunotherapy studies requiring in vivo validation in syngeneic mouse tumor models, the choice of STING agonist must account for species cross-reactivity. Extreme human-selective agonists (e.g., STING agonist-9 with 27,000-fold human selectivity [2]) may fail to activate murine STING in tumor-bearing mice, complicating preclinical translation. STING agonist-27, based on its documented activity profile [1], provides a balanced alternative for studies requiring activation across both human cell lines and mouse models, though users should validate specific EC50 values in their assay systems.

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